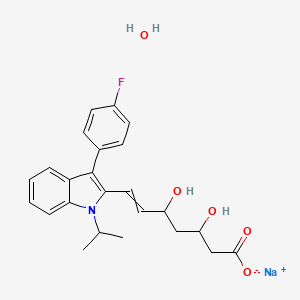

Fluvastatin sodium salt hydrate

Description

Contextualization within HMG-CoA Reductase Inhibitor Research

HMG-CoA reductase is a critical enzyme in the synthesis of cholesterol. patsnap.com Statins, as a class of drugs, competitively inhibit this enzyme, leading to reduced cholesterol production in the liver. patsnap.comyoutube.com This inhibition prompts an increase in low-density lipoprotein (LDL) receptors on liver cells, which in turn enhances the clearance of LDL cholesterol from the bloodstream. patsnap.comyoutube.com Fluvastatin (B1673502) operates through this well-established mechanism, acting primarily in the liver to lower plasma cholesterol levels. drugbank.compatsnap.com

Scope and Significance of Fluvastatin Sodium Salt Hydrate (B1144303) Investigations

Scientific investigations into fluvastatin sodium salt hydrate have been multifaceted. A primary focus has been on its solid-state properties, as variations in water content and crystalline form can impact its characteristics. conicet.gov.arnih.gov Studies have employed a range of analytical techniques to characterize different hydrated and solvated forms of the compound. conicet.gov.arnih.gov Furthermore, research has extended to its metabolic pathways, interactions with other compounds, and its effects in both laboratory (in vitro) and living organism (in vivo) models. fda.govnih.govcaymanchem.com

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C24H27FNNaO5 |

|---|---|

Molecular Weight |

451.5 g/mol |

IUPAC Name |

sodium;7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate;hydrate |

InChI |

InChI=1S/C24H26FNO4.Na.H2O/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;;/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30);;1H2/q;+1;/p-1 |

InChI Key |

KKEMYLLTGGQWCE-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.O.[Na+] |

Origin of Product |

United States |

Structural and Solid State Characterization Studies

X-ray Powder Diffractometry (XRPD) for Crystalline Structure Elucidation

X-ray Powder Diffractometry (XRPD) is a cornerstone technique for the identification and characterization of crystalline materials. nih.gov It provides a unique "fingerprint" for each crystalline form based on the diffraction pattern of X-rays interacting with the crystal lattice. nih.govamericanpharmaceuticalreview.com

Different polymorphic forms of fluvastatin (B1673502) sodium exhibit distinct XRPD patterns. For example, Form C is characterized by specific peaks at d-values of 23.8 (vs), 11.8 (w), and 7.8 (vs), among others. google.com The table below presents characteristic XRPD peaks for some of the identified forms.

| Form | Characteristic XRPD Peaks (d-values in Å) |

| Form C | 23.8 (vs), 11.8 (w), 7.8 (vs), 7.6 (vw), 7.4 (vw), 6.4 (vw), 6.1 (vw), 5.90 (w), 5.00 (vw), 4.88 (w), 4.73 (m), 4.56 (w), 4.40 (vw), 4.12 (vw), 4.03 (vw), 3.96 (vw), 3.50 (vw), 3.36 (vw), 2.93 (vw) google.com |

Intensity abbreviations: (vs) = very strong, (w) = weak, (vw) = very weak, (m) = medium

XRPD is also invaluable for studying phase transitions between different polymorphic forms as a function of temperature and humidity. americanpharmaceuticalreview.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (Liquid and Solid-State)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the molecular structure of fluvastatin sodium in both solution and the solid state. conicet.gov.ardiva-portal.org Liquid-state NMR, typically in a solvent like DMSO, provides detailed information about the chemical environment of individual atoms within the molecule. conicet.gov.ar

Solid-state NMR (ssNMR) is particularly useful for characterizing the solid forms of fluvastatin sodium salt hydrate (B1144303). conicet.gov.ar High-resolution 13C ssNMR experiments, such as ramp CP/MAS, can differentiate between various crystalline forms by revealing differences in the local environment of the carbon atoms. conicet.gov.ar 19F NMR spectroscopy has also been utilized to study the dissolution and mobility of fluvastatin, taking advantage of the fluorine atom present in its structure. nih.gov

The following table details the 13C chemical shifts for fluvastatin sodium in DMSO, as reported in the literature. conicet.gov.ar

| Carbon Atom | Chemical Shift (ppm) |

| 1 | 178.6 |

| 2 | 43.1 |

| 3 | 68.8 |

| 4 | 43.5 |

| 5 | 68.8 |

| 6 | 132.8 |

| 7 | 132.1 |

| 8 | 118.8 |

| 9 | 121.2 |

| 10 | 119.8 |

| 11 | 127.3 |

| 12 | 110.1 |

| 13 | 128.5 |

| 14 | 136.2 |

| 15 | 113.8 |

| 16 | 131.2 |

| 17 | 114.9 |

| 18 | 162.1 |

| 19 | 114.9 |

| 20 | 131.2 |

| 21 | 48.6 |

| 22 | 21.6 |

Diffuse Reflectance Infrared Fourier Transform (DRIFT) Spectroscopy

Diffuse Reflectance Infrared Fourier Transform (DRIFT) spectroscopy is a non-destructive technique used to analyze powdered samples. wikipedia.org It measures the diffusely reflected infrared radiation from the sample, providing information about its chemical and structural characteristics. researchgate.net DRIFT spectroscopy is particularly useful for studying the surface of materials and can be used to differentiate between polymorphic forms of fluvastatin sodium. researchgate.netscilit.com

The infrared spectra of different fluvastatin sodium polymorphs show characteristic absorption bands. For instance, the JF and JF3 forms are distinguished by their unique infrared absorption peaks. google.com

The table below lists some of the characteristic infrared absorption bands for these forms.

| Form | Characteristic Infrared Absorption Bands (cm⁻¹) |

| JF | 3399, 1577, 1500, 1217, 1154, 1106, 839, 741, 564 google.com |

| JF3 | 3411, 1561, 1500, 1457, 1403, 1220, 1104, 837, 742, 565 google.com |

Thermal Analysis Techniques

Thermal analysis techniques are pivotal in understanding the physical and chemical properties of pharmaceutical solids. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical insights into the thermal transitions, water content, and decomposition profile of fluvastatin sodium salt hydrate.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. DSC analysis of different forms of this compound reveals distinct thermal behaviors. conicet.gov.ar

Studies have identified at least two hydrated forms, designated as Form I and Form II. nih.govtandfonline.com DSC curves for these forms typically show two main endothermic events. conicet.gov.ar The first event, occurring at a lower temperature, is associated with dehydration, while the second, at a higher temperature, corresponds to the melting of the anhydrous form. conicet.gov.ar

For instance, one study reported that commercial raw material and a form crystallized from acetonitrile (B52724) (Fluvastatin-ACN), identified as "form I" hydrate, exhibited similar DSC profiles. conicet.gov.arnih.gov In contrast, the USP reference standard, identified as "form II" hydrate, showed an endotherm at a different temperature, around 107.21°C, followed by another at 149.34°C. conicet.gov.ar Another sample, an ethanol (B145695) solvate, presented a mixture of phases. nih.govtandfonline.com The endothermic event close to 145°C was observed to be common across the four different samples studied. conicet.gov.ar

The following table summarizes the key endothermic events observed in different this compound samples:

| Sample | First Endotherm (°C) | Second Endotherm (°C) |

| Fluvastatin-RM (Form I) | Not explicitly stated, but profile similar to Fluvastatin-ACN | ~145 |

| Fluvastatin-ACN (Form I) | Not explicitly stated, but profile similar to Fluvastatin-RM | ~145 |

| Fluvastatin-USP (Form II) | ~107.21 | 149.34 |

| Fluvastatin-EOH | Not explicitly stated | ~145 |

Data compiled from a study by de la Cruz et al. (2013).

These variations in thermal transitions highlight the existence of different hydrated forms of fluvastatin sodium, each with a unique solid-state structure.

Thermogravimetric Analysis (TGA) for Water Content and Decomposition

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. It is particularly useful for determining the water content and assessing the thermal stability of hydrated pharmaceutical compounds.

For this compound, TGA is instrumental in quantifying the amount of water present in the crystal lattice. researchgate.net Studies have shown that different crystalline forms of fluvastatin sodium can have varying water content. For example, the form designated as "form I" was identified as a monohydrate with a water content of approximately 4%. nih.govtandfonline.com The United States Pharmacopeia (USP) monograph for fluvastatin sodium indicates that the water content should not exceed 4%. conicet.gov.ar However, a study found that the Fluvastatin-USP reference standard had a water content of 9.2%, while the commercial raw material (Fluvastatin-RM) contained 4.1% water. conicet.gov.ar

The TGA curve for a hydrated sample typically shows an initial weight loss corresponding to the loss of water molecules upon heating. This is followed by a plateau until the temperature reaches the point of decomposition of the drug substance itself. The temperature at which decomposition begins is an indicator of the thermal stability of the compound.

Microscopic and Morphological Investigations

The morphology and particle characteristics of a drug substance can significantly influence its processing behavior and biopharmaceutical properties. Scanning Electron Microscopy (SEM) is a key technique for visualizing the surface topography and morphology of drug particles.

Scanning Electron Microscopy (SEM) for Particle Morphology

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface of solid materials, revealing details about particle shape, size, and texture. SEM studies on different forms of this compound have shown distinct morphological differences. conicet.gov.ar

For example, particles of Fluvastatin-ACN (form I) were observed to have acicular (needle-like) habits with a well-defined geometry, which is indicative of good crystallinity. conicet.gov.ar In contrast, the commercial raw material (Fluvastatin-RM), also identified as form I, presented a different morphology with less well-defined particle geometry and a smaller particle size compared to Fluvastatin-ACN. conicet.gov.ar

The Fluvastatin-USP (form II) and Fluvastatin-EOH (ethanol solvate) samples exhibited larger particles with irregular shapes, suggesting a higher degree of disorder. conicet.gov.ar The Fluvastatin-EOH sample, in particular, showed a morphology typical of samples with a high level of disorder. conicet.gov.ar

These morphological variations observed by SEM correlate with the findings from other solid-state characterization techniques and highlight the impact of the crystallization solvent and conditions on the final particle characteristics of this compound.

Impact of Solid-State Properties on Physicochemical Behavior

The solid-state properties of a drug, such as its crystalline form and particle morphology, can have a profound effect on its physicochemical behavior, most notably its dissolution rate.

Intrinsic Dissolution Rate (IDR) Studies of Different Forms

The intrinsic dissolution rate (IDR) is a fundamental property of a drug substance that measures the rate of dissolution of a pure drug from a constant surface area. nih.gov It is a critical parameter in preformulation studies as it can help to understand the relationship between the crystalline form and the dissolution rate. conicet.gov.ar

Studies have been conducted to evaluate the IDR of different forms of this compound. nih.govtandfonline.com Given that different solid forms can exhibit different dissolution rates, understanding the IDR is crucial for predicting in vivo performance. nih.gov While specific IDR values for different forms of this compound are not detailed in the provided search results, the literature emphasizes the importance of performing such studies to characterize the influence of the crystalline form on the rate and extent of dissolution. nih.govtandfonline.com The differences in crystal packing and intermolecular interactions between polymorphs and hydrates can lead to variations in their dissolution profiles.

Influence of Crystallinity on Performance Characteristics

The solid-state properties of an active pharmaceutical ingredient (API) are critical determinants of its ultimate performance. For this compound, its crystalline state—whether it exists as a specific polymorph, an amorphous solid, or a solvate—profoundly influences key performance characteristics such as solubility and dissolution rate. umw.edu.pl Understanding the relationship between the crystal structure and these properties is essential for ensuring consistent and effective drug product performance. umw.edu.plresearchgate.net

Different solid forms of a drug can exhibit varied physical and chemical properties, which in turn affects their stability during storage and their bioavailability. umw.edu.pl Research into fluvastatin sodium has identified several solid-state forms, including distinct crystalline hydrates and amorphous phases, each with unique performance profiles. nih.gov

A significant study on the solid-state properties of fluvastatin sodium salt identified and characterized different forms obtained through crystallization from various solvents. nih.gov The commercial raw material and a form crystallized from acetonitrile (Fluvastatin-ACN) were identified as a monohydrate, designated "Form I". nih.gov In contrast, the United States Pharmacopeia (USP) reference standard was identified as a different hydrate, "Form II". nih.gov An ethanol solvate was also produced, which appeared as a mixture of phases. nih.gov

The morphology of these crystalline forms, observed via scanning electron microscopy (SEM), revealed distinct differences. Fluvastatin-ACN particles showed well-defined, needle-like (acicular) habits, indicative of good crystallinity. conicet.gov.ar The commercial raw material (Fluvastatin-RM), while having the same crystalline structure (Form I), presented with a less defined particle geometry. conicet.gov.ar

The primary performance characteristics influenced by these variations in crystallinity are solubility and dissolution rate.

Solubility:

The solubility of a drug is a crucial factor, particularly for compounds like statins which are often poorly soluble. umw.edu.pl The specific crystalline form of this compound dictates its solubility in different media. The crystalline solid form has limited solubility in aqueous solutions, which is a key consideration for its performance. caymanchem.comwindows.netcaymanchem.com Studies have shown that modifying the solid state to create an amorphous form can dramatically increase solubility. For instance, the preparation of an amorphous solid dispersion of fluvastatin sodium amplified its aqueous saturation solubility by approximately 20-fold compared to the crystalline form. researchgate.net

Table 1: Solubility of Crystalline this compound in Various Solvents This table is interactive. You can sort and filter the data.

| Solvent | Approximate Solubility (mg/mL) | Source |

|---|---|---|

| Dimethylformamide (DMF) | ~10 | caymanchem.comwindows.netcaymanchem.com |

| Dimethyl sulfoxide (B87167) (DMSO) | ~10 | caymanchem.comwindows.netcaymanchem.com |

| Ethanol | ~0.5 | caymanchem.comwindows.netcaymanchem.com |

Dissolution Rate:

The rate at which a solid drug dissolves is another critical performance attribute directly linked to its crystalline nature. conicet.gov.ar The intrinsic dissolution rate (IDR) is often used to characterize and compare the dissolution behavior of different solid forms. researchgate.netconicet.gov.ar Studies on fluvastatin sodium hydrates have utilized IDR to understand the relationship between the crystalline form and the rate of dissolution. nih.gov It is a general principle that amorphous forms of drugs dissolve faster than their crystalline counterparts due to their higher energy state and lack of a crystal lattice barrier. umw.edu.pl This has been demonstrated with fluvastatin, where dispersions in hydrophilic carriers significantly improved the dissolution rate, an effect attributed to increased wettability, better dispersibility, and a reduction in the drug's crystallinity. researchgate.net

Table 2: Identified Crystalline Forms of this compound This table is interactive. You can sort and filter the data.

| Designation | Source Material | Identified As | Water Content | Source |

|---|---|---|---|---|

| Form I | Commercial Raw Material | Monohydrate | 4.1% | nih.govconicet.gov.ar |

| Form I | Crystallized from Acetonitrile | Monohydrate | 4.0% | nih.govconicet.gov.ar |

| Form II | USP Reference Standard | Hydrate | 9.2% | nih.govconicet.gov.ar |

Table 3: Effect of Amorphization on Aqueous Solubility of Fluvastatin Sodium This table is interactive. You can sort and filter the data.

| Form | Method | Aqueous Saturation Solubility (µg/mL) | Fold Increase | Source |

|---|---|---|---|---|

| Crystalline | N/A | 8.7 ± 1.12 | N/A | researchgate.net |

Chemical Synthesis Pathways of Fluvastatin Sodium

The manufacturing of fluvastatin has been refined to improve efficiency and reduce costs by optimizing reaction steps and minimizing the isolation of intermediates. acs.org

A key step in the synthesis of fluvastatin is an aldol-like condensation reaction. acs.org An improved manufacturing process involves the condensation of E-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal with the dianion of tert-butyl acetoacetate. acs.org This reaction forms the initial carbon-carbon bond that establishes the backbone of the heptenoic acid side chain. Another approach utilizes an enantioselective aldol (B89426) reaction between an aldehyde precursor and diketene, mediated by a chiral Schiff base and titanium isopropoxide, to produce a β-hydroxy ketone. thieme-connect.comacs.org This method is pivotal in setting the stereochemistry early in the synthetic sequence. thieme-connect.com

Following the aldol condensation, a low-temperature reduction of the resulting keto group is performed to generate the desired 1,3-diol system. acs.orgacs.org In some processes, this reduction is carried out without the isolation of the intermediate keto-ester. acs.org Stereoselective reduction is critical to obtain the correct syn or anti diastereomer. For instance, the use of sodium borohydride (B1222165) in conjunction with diethylmethoxyborane (B30974) leads to the formation of the syn-diol with high diastereoselectivity (syn/anti = 99:1). thieme-connect.com Conversely, employing tetramethylammonium (B1211777) triacetoxyborohydride (B8407120) can selectively produce the anti-diol (syn/anti = 9:91). thieme-connect.com These low-temperature reductions are crucial for controlling the stereochemical outcome of the final product.

The synthesis of fluvastatin relies on the preparation of key precursors and the transformation of intermediates. A primary precursor is the indole (B1671886) core, specifically 3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indole. acs.org This can be further functionalized to the aldehyde, E-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal, which serves as a crucial building block for the side chain attachment. acs.orgacs.org

An important intermediate in the synthesis is the β-hydroxy ketone formed from the aldol condensation. acs.org This intermediate is then subjected to diastereoselective reduction to yield the 1,3-diol. acs.org The resulting ester, such as 7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic acid-1,1-dimethylethylester, is a direct precursor to fluvastatin. acs.org The final step in the synthesis is the hydrolysis of the ester group, typically the tert-butyl ester, to yield the free carboxylic acid, which is then converted to the sodium salt. nih.gov An improved process allows for the direct conversion of the ester to the sodium salt without isolating the intermediate keto-hydroxy ester, thereby streamlining the manufacturing process. acs.org

| Precursor/Intermediate | Role in Synthesis |

| 3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indole | Core indole structure |

| E-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal | Aldehyde for side chain attachment |

| tert-butyl acetoacetate | Dianion source for condensation |

| β-hydroxy ketone | Intermediate for stereoselective reduction |

| 7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic acid-1,1-dimethylethylester | Direct ester precursor to fluvastatin |

Stereoselective Synthesis and Enantiomeric Considerations

Fluvastatin is a chiral compound and is marketed as a racemic mixture. nih.gov The stereochemistry of the two hydroxyl groups on the side chain is critical for its activity.

Fluvastatin is a racemate composed of equimolar amounts of the (3R,5S)-fluvastatin and (3S,5R)-fluvastatin enantiomers. nih.gov The (3R,5S) enantiomer is noted to be significantly more active than the (3S,5R) form. clinpgx.orgresearchgate.net The synthesis can be designed to produce specific stereoisomers. A stereodivergent approach can be employed starting from a β-hydroxy ketone precursor. acs.org A syn-reduction using reagents like diethylmethoxyborane and sodium borohydride yields the biologically potent syn-isomers, (3R,5S) and (3S,5R). acs.org An anti-reduction can also be performed to obtain the other set of diastereomers. acs.org The enantioselectivity of the initial aldol reaction, often guided by a chiral ligand, determines which enantiomer of the β-hydroxy ketone is formed, which in turn dictates the absolute configuration of the final diol product. acs.org

Ensuring the enantiomeric purity of fluvastatin is a critical aspect of its production and analysis. Recrystallization of the 1,3-diol intermediate can significantly upgrade the enantiomeric excess, with reports of achieving >99.9% ee for the syn-isomers. acs.org

Several analytical techniques are employed for the resolution and purity determination of fluvastatin enantiomers. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase, such as a Chiralcel OD-H column, is a common method for separating the (+)-3R,5S and (-)-3S,5R isomers. nih.govebi.ac.uk Capillary Electrophoresis (CE) has also been developed as an effective method for determining the enantiomeric purity. researchgate.netnih.gov This technique can separate the enantiomers using a running buffer containing a chiral selector, such as (2-hydroxypropyl)-β-cyclodextrin. researchgate.netnih.gov The limit of detection for both enantiomers using CE has been reported as 1.5 µg/mL, with a limit of quantification of 2.5 µg/mL. researchgate.netnih.gov

| Analytical Method | Key Features for Enantiomeric Resolution |

| Chiral HPLC | Utilizes a chiral stationary phase (e.g., Chiralcel OD-H) to separate enantiomers. nih.govebi.ac.uk |

| Capillary Electrophoresis (CE) | Employs a chiral selector (e.g., (2-hydroxypropyl)-β-cyclodextrin) in the running buffer. researchgate.netnih.gov |

Advanced Synthetic Methodologies and Process Optimization

The industrial synthesis of this compound has evolved significantly, with a strong focus on improving efficiency, increasing yields, and incorporating environmentally benign practices. Research in this area has led to the development of advanced synthetic methodologies and rigorous process optimization.

A patent for a large-scale, one-pot production of fluvastatin sodium also highlights a process that delivers high yield and purity. google.com This process involves the diastereoselective reduction of (5RS,E)-t-butyl 7-(3-(4-fluorophenyl)-l-methylethyl-lH-indol-2-yl)-5-hydroxy-3-oxo-6-heptanoic acid 1,1-dimethylethyl ester using a dialkylalkoxy borane (B79455) and sodium borohydride, which results in a favorable syn-diol to anti-diastereomer ratio. google.com The subsequent hydrolysis of the ester is carried out in a biphasic system of methanol (B129727)/water/toluene, which efficiently dissolves both the starting material and the product. google.com

Another patented method describes the preparation of fluvastatin sodium crystal form B in a one-pot process. google.com This technique uses a mixed solvent system of an organic solvent (such as acetone, 3-pentanone, or methyl isobutyl ketone) and water, which serves as both the reaction medium for the saponification of a fluvastatin alkyl ester with sodium hydroxide (B78521) and as the crystallization system for the resulting fluvastatin sodium. google.compatsnap.com This approach avoids the need for an additional precipitation solvent and can be completed in a relatively short time frame of 5-8 hours, achieving a purity of at least 99% and a yield of at least 91%. patsnap.com

The following table summarizes key aspects of a patented one-pot synthesis of fluvastatin sodium crystal form B.

| Parameter | Details |

| Starting Material | Fluvastatin methyl ester |

| Reagents | Sodium hydroxide |

| Solvent System | Acetone and water (volume ratio ~60:1) |

| Reaction Temperature | 40 - 70 °C |

| Outcome | Fluvastatin sodium crystal form B |

| Purity | >99% |

| Yield | >91% |

This table presents data from a patented one-pot synthesis method for fluvastatin sodium crystal form B. google.compatsnap.com

Maximizing the yield of the desired syn-enantiomer of fluvastatin while minimizing the formation of the anti-diastereomer is a critical aspect of process optimization. A significant advancement in this area involves a stereoselective reduction of the β-hydroxy ketone intermediate to the syn-diol. A general and highly stereoselective reaction was developed for this purpose, achieving 99% syn-selectivity using sodium borohydride as the reducing agent and diethylmethoxyboron as a chelating agent. researchgate.net The reaction is typically carried out in a 4:1 mixture of tetrahydrofuran (B95107) and methanol at low temperatures, around -70 °C. researchgate.net

A patented process for preparing fluvastatin sodium salt focuses on the selective hydrolysis of the desired syn-isomer of a fluvastatin alkyl ester. patsnap.com This is achieved by using a substoichiometric amount of sodium hydroxide in an aqueous alcoholic solution. This selective hydrolysis leaves the majority of the unwanted anti-isomer unhydrolyzed, which can then be removed by extraction with a suitable solvent. patsnap.com This strategy significantly reduces the anti-isomer content in the final product.

The table below outlines the reported outcomes of a high-yield industrial process for amorphous fluvastatin sodium.

| Parameter | Outcome |

| Final Form | Amorphous Fluvastatin Sodium |

| Purity | > 99.8% |

| Yield | > 90% |

| Key Impurity (anti-isomer) | < 0.1% |

This table summarizes the results of a patented high-yield industrial synthesis of amorphous fluvastatin sodium. google.com

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to pharmaceutical manufacturing. In the context of this compound synthesis, several strategies align with these principles.

The aforementioned "one-pot" synthesis is a prime example of a greener approach, as it significantly reduces the number of solvents required by eliminating the need to isolate intermediates. researchgate.net This not only decreases the environmental impact associated with solvent use and disposal but also improves process efficiency.

The use of biocatalysis represents a significant step towards more sustainable pharmaceutical production. researchgate.netmdpi.com For the synthesis of statins, including fluvastatin, biocatalytic methods employing enzymes such as ketoreductases (KREDs) and deoxyribose-phosphate aldolases (DERA) are being explored. mdpi.com These enzymatic reactions are often conducted in aqueous media under mild temperature and pressure conditions, drastically reducing the reliance on volatile organic solvents and harsh chemical reagents. researchgate.netmdpi.com For instance, the biocatalytic reduction of a ketone intermediate to a chiral alcohol is a key step that can be performed with high stereoselectivity using whole-cell biocatalysts or isolated enzymes, often with efficient cofactor regeneration systems. researchgate.net

Research into alternative solvent systems is another avenue for greening the synthesis of fluvastatin. While not yet implemented on an industrial scale for fluvastatin specifically, the use of deep eutectic solvents (DESs) is being investigated for similar chemical transformations. researchgate.net DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than that of the individual components. They are often biodegradable, have low toxicity, and can be suitable media for enzymatic reactions. researchgate.net

The table below lists some green chemistry approaches relevant to the synthesis of this compound.

| Green Chemistry Approach | Description | Relevance to Fluvastatin Synthesis |

| "One-Pot" Synthesis | Combining multiple reaction steps into a single operation without isolating intermediates. | Reduces solvent usage, energy consumption, and waste generation. researchgate.net |

| Biocatalysis | The use of enzymes (e.g., ketoreductases, aldolases) to catalyze chemical reactions. | Enables reactions in aqueous media under mild conditions with high selectivity, reducing the need for protecting groups and harsh reagents. researchgate.netmdpi.com |

| Solvent Reduction | Minimizing the overall volume of solvents used in a process. | Achieved through "one-pot" synthesis and process intensification. researchgate.net |

| Alternative Solvents | Exploring the use of environmentally benign solvents like deep eutectic solvents (DESs). | Offers potential for replacing traditional volatile organic solvents. researchgate.net |

Mechanism of Action

Fluvastatin (B1673502) functions as a competitive inhibitor of HMG-CoA reductase. drugbank.compatsnap.com The active component is a racemate, a mixture of two enantiomers, with the (3R,5S) enantiomer being the pharmacologically active form. drugbank.com By blocking the action of HMG-CoA reductase, fluvastatin halts a rate-limiting step in the cholesterol biosynthesis pathway. drugbank.compatsnap.com This reduction in hepatic cholesterol synthesis leads to an upregulation of LDL receptors and increased uptake of LDL cholesterol from the circulation. drugbank.com

Advanced Analytical Methodologies for Fluvastatin Sodium Salt Hydrate

Chromatographic Techniques

Chromatography, a cornerstone of analytical chemistry, offers powerful tools for the separation, identification, and quantification of Fluvastatin (B1673502) and its related substances. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the principal techniques utilized in its analysis.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC stands as the most prevalent and versatile technique for the analysis of Fluvastatin sodium salt hydrate (B1144303). researchgate.netresearchgate.netresearchgate.net Its application spans from purity assessment and quantification to the separation of stereoisomers. Method development in HPLC is a meticulous process involving the optimization of various parameters to achieve the desired separation.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is extensively used for determining the purity and quantifying Fluvastatin in bulk drug substances and pharmaceutical formulations. researchgate.netresearchgate.net This technique typically employs a non-polar stationary phase, such as a C18 column, and a polar mobile phase.

Several RP-HPLC methods have been developed and validated for Fluvastatin analysis. For instance, a method utilizing a Hypersil® ODS C18 column with a mobile phase of methanol (B129727), 20mM phosphate (B84403) buffer (pH 3.0), and acetonitrile (B52724) in a 5:3:2 v/v ratio has been reported. researchgate.net This method, with a flow rate of 1.2 ml/min and UV detection at 235 nm, demonstrated linearity in the concentration range of 1-6 μg/ml. researchgate.net Another method employed an ODS Hypersil C18 column with a mobile phase of methanol and 0.10 M ammonium (B1175870) acetate (B1210297) (70:30, v/v) at a flow rate of 1.0 mL/min, with UV detection at 305 nm. researchgate.netufrgs.br This method showed a wide linearity range of 2.0–320.0 µg/mL. researchgate.netufrgs.br

The following table summarizes key parameters from a validated RP-HPLC method for Fluvastatin sodium:

| Parameter | Value |

| Column | Hypersil® ODS C18 (150 x 4.6 mm, 5µm) researchgate.net |

| Mobile Phase | Methanol: 20mM Phosphate buffer (pH 3.0): Acetonitrile (5:3:2 v/v) researchgate.net |

| Flow Rate | 1.2 ml/min researchgate.net |

| Detection Wavelength | 235 nm researchgate.net |

| Linearity Range | 1 - 6 μg/ml researchgate.net |

| Correlation Coefficient (R²) | 0.9998 researchgate.net |

| Limit of Detection (LOD) | 0.0194 μg/ml researchgate.net |

| Limit of Quantitation (LOQ) | 0.0588 μg/ml researchgate.net |

This interactive table provides a snapshot of a specific RP-HPLC method for Fluvastatin analysis.

Fluvastatin is a racemic mixture, meaning it consists of two enantiomers (mirror-image isomers). researchgate.net The separation and quantification of these enantiomers are crucial as they may exhibit different pharmacological activities. Chiral HPLC is the method of choice for this purpose.

One established method for the chiral separation of Fluvastatin enantiomers utilizes a Chiralpak AD column. nih.gov The mobile phase consists of hexane, isopropanol, and trifluoroacetic acid in a ratio of 90:10:0.1, with a flow rate of 0.5 ml/min and UV detection at 239 nm. nih.gov This normal-phase HPLC method proved to be accurate and suitable for studying the stereoselectivity of Fluvastatin. nih.gov Another method for enantioselective analysis in plasma employed a ChiralCel OD-R column with a mobile phase of acetonitrile, methanol, and water (24:36:40) containing 0.1% formic acid. researchgate.netnih.gov

The table below outlines the conditions for a chiral HPLC separation of Fluvastatin enantiomers:

| Parameter | Value |

| Column | Chiralpak AD (4.6 mm × 250 mm) nih.gov |

| Mobile Phase | Hexane:Isopropanol:Trifluoroacetic acid (90:10:0.1) nih.gov |

| Flow Rate | 0.5 ml/min nih.gov |

| Detection Wavelength | 239 nm nih.gov |

| Linearity Range | 20 µmol/L - 300 µmol/L nih.gov |

| Correlation Coefficient (r²) | 0.9993 and 0.9997 for the enantiomers nih.gov |

This interactive table details the parameters for a specific chiral HPLC method.

The composition of the mobile phase is a critical factor in achieving optimal separation in HPLC. For Fluvastatin analysis, methanol-water systems are commonly employed. sphinxsai.comwjpps.com The ratio of methanol to water is adjusted to control the retention time and resolution of Fluvastatin and its impurities. sphinxsai.com For instance, a mobile phase of methanol and water in an 80:20 v/v ratio has been successfully used for the separation of Fluvastatin from its acid degradate. sphinxsai.com

Adjusting the pH of the mobile phase is another crucial optimization step, particularly when dealing with ionizable compounds like Fluvastatin. The pH affects the ionization state of the analyte, which in turn influences its retention on a reversed-phase column. For example, a mobile phase containing a phosphate buffer at pH 3.0 has been utilized to ensure consistent retention and peak shape. researchgate.net The use of 0.1 M formic acid in the mobile phase has also been reported to achieve good separation of Fluvastatin enantiomers. researchgate.netnih.gov

Gas Chromatography (GC) Applications

While less common than HPLC, gas chromatography (GC) has also been applied to the analysis of Fluvastatin. sphinxsai.comscielo.br Due to the low volatility of Fluvastatin, a derivatization step is necessary to convert it into a more volatile compound suitable for GC analysis.

A validated GC-FID (Flame Ionization Detector) method has been developed for the assay of Fluvastatin sodium. scielo.brresearchgate.net In this method, Fluvastatin is silylated using N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane. scielo.brresearchgate.net The derivatized analyte is then analyzed on a DB-1 column. scielo.brresearchgate.net This method demonstrated linearity over a concentration range of 10.0 to 50.0 µg/mL, with a limit of detection of 1.0 µg/mL and a limit of quantitation of 3.0 µg/mL. scielo.br

Key parameters for a GC-FID method for Fluvastatin are presented below:

| Parameter | Value |

| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane scielo.brresearchgate.net |

| Column | DB-1 scielo.brresearchgate.net |

| Detector | Flame Ionization Detector (FID) scielo.brresearchgate.net |

| Linearity Range | 10.0 - 50.0 µg/mL scielo.br |

| Limit of Detection (LOD) | 1.0 µg/mL scielo.br |

| Limit of Quantitation (LOQ) | 3.0 µg/mL scielo.br |

This interactive table summarizes the conditions for a specific GC-FID method for Fluvastatin analysis.

Spectrophotometric and Spectroscopic Methods

Spectrophotometric and spectroscopic methods provide alternative and often simpler approaches for the quantification of Fluvastatin sodium salt hydrate. These methods are based on the interaction of the drug molecule with electromagnetic radiation.

UV-Visible spectrophotometry is a straightforward and cost-effective technique for the determination of Fluvastatin. ijcrt.org A simple UV spectrophotometric method has been developed where Fluvastatin in dimethylformamide (DMF) shows maximum absorption at 304 nm. ijcrt.org This method was found to be linear in the concentration range of 5-30 µg/ml. ijcrt.org Another method involves the reaction of Fluvastatin with sodium hydroxide (B78521), which also results in an absorption maximum at 304 nm and is linear in the 5-25 µg/mL range. researchgate.net

Derivative spectrophotometry has also been employed to enhance the specificity of the analysis, especially in the presence of degradation products. sphinxsai.com A third-derivative method allows for the determination of Fluvastatin at 318.6 nm, which is the zero-crossing point of its acid degradate. sphinxsai.com

A kinetic spectrophotometric method based on the reaction of Fluvastatin with 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) has also been reported. nih.gov The formation of the colored product is monitored at 462 nm. nih.gov

The following table highlights the parameters of a UV spectrophotometric method:

| Parameter | Value |

| Solvent | Dimethylformamide (DMF) ijcrt.org |

| Absorption Maximum (λmax) | 304 nm ijcrt.orgresearchgate.net |

| Linearity Range | 5-30 µg/ml ijcrt.org |

| Correlation Coefficient (r²) | 0.998 ijcrt.org |

| Limit of Detection (LOD) | 1.501 µg/ml ijcrt.org |

| Limit of Quantitation (LOQ) | 4.550 µg/ml ijcrt.org |

This interactive table provides details of a specific UV spectrophotometric method for Fluvastatin quantification.

Ultraviolet (UV) Spectrophotometry for Detection and Quantification

Ultraviolet (UV) spectrophotometry is a widely used technique for the quantitative analysis of fluvastatin sodium in both bulk and pharmaceutical dosage forms due to its simplicity, cost-effectiveness, and speed. semanticscholar.orgresearchgate.net The method is based on the principle that fluvastatin absorbs light in the UV region of the electromagnetic spectrum. The analysis involves dissolving the sample in a suitable solvent and measuring its absorbance at a specific wavelength, known as the wavelength of maximum absorption (λmax).

The choice of solvent is critical as it can influence the λmax. For fluvastatin sodium, which is poorly soluble in acidic media, basic solutions are often employed. semanticscholar.org Studies have shown that when dissolved in 0.1 M sodium hydroxide, fluvastatin exhibits a well-defined absorption peak at a λmax of 304 nm. semanticscholar.orgresearchgate.netresearchgate.net Alternatively, methanol can be used as a solvent, with a first-order derivative spectrophotometric method reporting a λmax of 306 nm. ijpsr.com

The absorbance of the solution is directly proportional to the concentration of fluvastatin sodium, a relationship described by the Beer-Lambert law. This linear relationship allows for the construction of a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. Research has demonstrated good linearity for this method in concentration ranges such as 5-25 µg/mL and 1-5 µg/mL. semanticscholar.orgijpsr.com

Table 1: Performance Data for UV Spectrophotometric Analysis of Fluvastatin Sodium

| Parameter | Solvent: 0.1 M Sodium Hydroxide semanticscholar.orgresearchgate.net | Solvent: Methanol (First-Order Derivative) ijpsr.com |

|---|---|---|

| λmax | 304 nm | 306 nm |

| Linearity Range | 5-25 µg/mL | 1-5 µg/mL |

| Correlation Coefficient (r²) | 0.9999 | 0.9997 |

| Limit of Detection (LOD) | 0.0811 µg/mL | Not Reported |

| Limit of Quantification (LOQ) | 0.2460 µg/mL | Not Reported |

| Recovery | 98.60% - 101.70% | Within limits |

Electrochemical Analysis Techniques

Electrochemical methods offer a powerful alternative for the determination of fluvastatin sodium, providing high sensitivity, rapid analysis, and the ability to analyze colored and turbid solutions. These techniques are based on measuring the electrical signals (such as current or potential) generated by the electrochemical oxidation or reduction of the fluvastatin molecule at an electrode surface. scialert.netasianindexing.com

Differential Pulse Voltammetry (DPV) is a highly sensitive electrochemical technique used for quantifying fluvastatin sodium. scialert.netwikipedia.org In DPV, the potential is applied to the working electrode as a series of regular pulses superimposed on a linearly increasing potential ramp. palmsens.compineresearch.com The current is measured twice during each pulse cycle: once just before the pulse and again at the end of the pulse. The difference between these two current measurements is then plotted against the potential. palmsens.com This differential measurement effectively minimizes the contribution of non-faradaic (charging) current, thereby enhancing the signal-to-noise ratio and lowering detection limits compared to other voltammetric techniques. wikipedia.org

For fluvastatin sodium, analysis using a glassy carbon electrode has shown a sensitive, irreversible oxidation peak at approximately +0.64 V in an HAc-NaAc buffer solution at pH 5.10. scialert.netasianindexing.com The peak current generated is directly proportional to the concentration of fluvastatin sodium, allowing for quantitative analysis. A good linear relationship has been established in the concentration range of 2.0 to 40 mg L⁻¹. scialert.netasianindexing.com This method has proven to be simple and rapid for the determination of fluvastatin in pharmaceutical capsules. scialert.net

Cyclic Voltammetry (CV) is a fundamental electrochemical technique used to investigate the redox properties of electroactive species like fluvastatin. ossila.combiologic.net In a CV experiment, the potential applied to the working electrode is swept linearly from a starting potential to a set vertex potential, and then the sweep direction is reversed back to the starting point. biologic.net The resulting plot of current versus potential is known as a cyclic voltammogram. ossila.com

Studies on fluvastatin sodium using a glassy carbon electrode have utilized CV to understand its electrochemical behavior. scialert.netasianindexing.com The voltammograms typically show an oxidation peak during the forward scan, for instance, at around +0.71 V. scialert.net The absence of a corresponding reduction peak on the reverse scan indicates that the oxidation of fluvastatin at the electrode surface is an irreversible process. scialert.net CV is instrumental in determining the mechanism of the electrode reaction and establishing the optimal conditions for more sensitive quantitative methods like DPV. scialert.netbiologic.net

Linear Sweep Voltammetry (LSV) is a basic voltammetric method where the potential between the working and reference electrodes is swept linearly in time from an initial to a final potential. pineresearch.comwikipedia.org The current response is recorded as a function of the applied potential. Essentially, LSV represents a single, non-reversed segment of a cyclic voltammetry experiment. pineresearch.com

The electrochemical behavior of fluvastatin sodium has been investigated using LSV in conjunction with CV and DPV. scialert.netasianindexing.com In these studies, LSV helps to characterize the oxidation process. An oxidation peak is observed, and the peak height is influenced by factors such as the adsorption time of the analyte on the electrode surface. scialert.net The peak height increases with the deposition time, following a pattern consistent with an adsorption isotherm. scialert.net LSV provides foundational information about the redox activity of fluvastatin, complementing the data obtained from CV and DPV for a comprehensive electrochemical analysis. scialert.netwikipedia.org

To enhance the sensitivity, selectivity, and performance of electrochemical sensors, the working electrode can be modified. Carbon paste electrodes (CPEs) are particularly advantageous due to their low cost, ease of fabrication, and simple surface renewal. iiste.orgmdpi.com Modifying the carbon paste with specific chemical agents can significantly improve its analytical capabilities for determining fluvastatin sodium.

One approach involves creating ion-association complexes of fluvastatin and incorporating them into the carbon paste. For instance, a potentiometric sensor was developed using a carbon paste electrode modified with an ion-association complex of fluvastatin sodium with 5,6-diamino-2-thiouracil hydrochloride (DTUH). iiste.org The performance of such sensors can be further optimized by using different plasticizers, like dioctylphthalate (DOPH), which resulted in a Nernstian response. iiste.org Another strategy involves using a mixture of ion-associates, such as combining the FLS-DTUH complex with a fluvastatin-sodium cobaltinitrite (FLS-CoN) complex, which can lead to even lower detection limits. iiste.org

These chemically modified carbon paste electrodes (CMCPEs) exhibit several benefits, including very stable responses and low ohmic resistance. iiste.org They have demonstrated excellent performance in the potentiometric determination of fluvastatin, offering wide concentration ranges and good selectivity against common excipients and ions. iiste.org

Table 2: Performance of Modified Carbon Paste Electrodes for Fluvastatin Sodium Determination iiste.org

| Parameter | Sensor A (FLS-DTUH) | Sensor B (FLS-DTUH + FLS-CoN) |

|---|---|---|

| Slope (mV/decade) | 57.78 ± 0.4 | 57.18 ± 0.8 |

| Concentration Range (M) | 9.0×10⁻⁷ - 2.5×10⁻¹ | 7.3×10⁻⁷ - 2.5×10⁻¹ |

| Detection Limit (M) | 4.9×10⁻⁷ | 2.2×10⁻⁷ |

| Response Time (s) | 8 | 5 |

Method Validation and Performance Parameters

The validation of analytical methods is essential to ensure their suitability for the intended purpose. Key performance parameters, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), are evaluated according to established guidelines, such as those from the International Council for Harmonisation (ICH).

For the analytical methods applied to fluvastatin sodium, validation studies have consistently demonstrated their reliability.

Linearity: This parameter assesses the method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. For UV spectrophotometry, a correlation coefficient (r²) of 0.9999 has been reported over a range of 5-25 µg/mL. semanticscholar.orgresearchgate.net The DPV method showed linearity (R² = 0.992) over a concentration range of 2.0–40 mg L⁻¹. scialert.net

Accuracy: Accuracy refers to the closeness of the test results to the true value. It is often expressed as the percentage recovery. For fluvastatin, UV spectrophotometric methods have shown recoveries between 98.60% and 101.70%. semanticscholar.orgresearchgate.net The DPV method demonstrated recoveries in the range of 98.0% to 101.2% when analyzing pharmaceutical capsules. scialert.netasianindexing.com

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). For UV spectrophotometry, the RSD was found to be ≤ 0.937%. semanticscholar.orgresearchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. For the determination of fluvastatin, these limits vary significantly with the technique employed, highlighting the superior sensitivity of electrochemical methods.

Table 3: Validation Parameters for Fluvastatin Sodium Analytical Methods

| Method | Linearity Range | LOD | LOQ | Recovery (%) | Reference |

|---|---|---|---|---|---|

| UV Spectrophotometry | 5-25 µg/mL | 0.0811 µg/mL | 0.2460 µg/mL | 98.60 - 101.70 | semanticscholar.orgresearchgate.net |

| DPV | 2.0-40 mg/L | 0.24 mg/L | Not Reported | 98.0 - 101.2 | scialert.netasianindexing.com |

| Modified CPE (Potentiometry) | 7.3×10⁻⁷ - 2.5×10⁻¹ M | 2.2×10⁻⁷ M | 7.3×10⁻⁷ M | Not Reported | iiste.org |

Linearity and Calibration Curve Establishment

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. Establishing a linear relationship is fundamental for the accurate quantification of Fluvastatin. This is typically achieved by preparing a series of standard solutions of known concentrations and measuring their analytical response. The data is then plotted to create a calibration curve, and a linear regression analysis is performed.

Several studies have demonstrated the linearity of analytical methods for Fluvastatin sodium. For instance, a UV-spectrophotometer method was found to be linear in the concentration range of 60-100 µg/ml, with a high correlation coefficient (r²) of 0.9862 and a regression equation of y = 0.00164x + 0.0084. researchgate.net Similarly, various High-Performance Liquid Chromatography (HPLC) methods have shown excellent linearity over different concentration ranges, such as 3-15 µg/ml and 2.0-320.0 µg/mL. researchgate.netoarjpublication.com An analytical Capillary Electrophoresis (CE) method also demonstrated linearity within a 400-700 µg/mL range for fluvastatin enantiomers, with a correlation coefficient (r²) of ≥0.995. researchgate.net

The table below summarizes the linearity findings from various validated methods for Fluvastatin sodium analysis.

Interactive Data Table: Linearity and Calibration Data for Fluvastatin Sodium Analysis

| Analytical Method | Concentration Range | Correlation Coefficient (r or r²) | Regression Equation | Reference |

|---|---|---|---|---|

| UV-Spectrophotometry | 60-100 µg/ml | r² = 0.9862 | y = 0.00164x + 0.0084 | researchgate.net |

| HPLC | 5-200 ng/ml | r² = 0.999 | y = 0.0075x + 0.0051 | semanticscholar.org |

| RP-HPLC | 2.0-320.0 µg/mL | r > 0.9998 | Not Specified | researchgate.netresearchgate.net |

| RP-HPLC | 3-15 µg/ml | Not Specified | Not Specified | oarjpublication.com |

| HPLC | 5-50 µg/mL | r = 0.9990 | Y = 0.1206C – 0.0431 | sphinxsai.com |

Accuracy and Precision Assessments

Accuracy refers to the closeness of the test results obtained by a method to the true value, while precision represents the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Accuracy is often expressed as the percent recovery of a known amount of analyte, with mean percentage recovery expected to be within 98-102%. researchgate.net Precision is typically evaluated at different levels, including repeatability (intra-day precision) and intermediate precision, and is expressed as the relative standard deviation (%RSD), which should generally be less than 2%. researchgate.net

Validated methods for Fluvastatin sodium demonstrate high accuracy and precision. For an HPLC method analyzing plasma samples, the accuracy, measured as percentage recovery, ranged from 95.58% to 100.31%. semanticscholar.org The intra-batch and inter-batch precision for the same method showed %RSD values ranging from 0.64-1.56 and 0.42-1.27, respectively. semanticscholar.org Another UV-spectrophotometer method also reported a mean percentage recovery within the accepted limit of 98%-102% and a relative standard deviation of less than 2%, confirming its accuracy and precision. researchgate.net

Interactive Data Table: Accuracy and Precision Data for Fluvastatin Sodium Analysis

| Analytical Method | Parameter | Finding | Reference |

|---|---|---|---|

| UV-Spectrophotometry | Accuracy (% Recovery) | 98% - 102% | researchgate.net |

| UV-Spectrophotometry | Precision (%RSD) | < 2% | researchgate.net |

| HPLC | Accuracy (% Recovery) | 95.58% - 100.31% | semanticscholar.org |

| HPLC | Intra-batch Precision (%RSD) | 0.64 - 1.56 | semanticscholar.org |

| HPLC | Inter-batch Precision (%RSD) | 0.42 - 1.27 | semanticscholar.org |

| RP-HPLC | Assay Purity | 99.88% - 100.09% | oarjpublication.com |

Limit of Detection (LOD) and Limit of Quantification (LOQ) Determinations

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net For many instrumental methods, LOD and LOQ are determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ. semanticscholar.orgresearchgate.net

The sensitivity of various analytical methods for Fluvastatin sodium has been established through the determination of LOD and LOQ values. These values vary depending on the specific instrumentation and methodology used. For example, one UV-spectrophotometer method reported an LOD of 18.29 µg/ml and an LOQ of 55.42 µg/ml. researchgate.netresearchgate.net In contrast, a more sensitive RP-HPLC method demonstrated an LOD of 0.54 µg/mL. researchgate.netresearchgate.net

Interactive Data Table: LOD and LOQ Values for Fluvastatin Sodium

| Analytical Method | LOD | LOQ | Reference |

|---|---|---|---|

| UV-Spectrophotometry | 18.29 µg/ml | 55.42 µg/ml | researchgate.netresearchgate.net |

| RP-HPLC | 0.54 µg/mL | Not Specified | researchgate.netresearchgate.net |

| HPLC | 2.02 µg/mL | 6.12 µg/mL | researchgate.net |

Robustness and Specificity Studies

Specificity is the ability of a method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.net For Fluvastatin sodium, specificity has been demonstrated by showing no interference from placebo solutions or from its acid degradates in forced degradation studies. researchgate.netsphinxsai.com

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. researchgate.net Studies have confirmed the robustness of analytical methods for Fluvastatin, with the relative standard deviation remaining below 2% despite minor changes in the analytical conditions. researchgate.netresearchgate.net The successful validation of these methods for specificity and robustness ensures their suitability for routine quality control analysis. researchgate.net

Water Content Determination Methodologies

Fluvastatin sodium is known to be hygroscopic and can exist in different hydrated forms. conicet.gov.ar The water content can influence the material's crystalline structure, stability, and dissolution properties. conicet.gov.arnih.gov Therefore, accurate determination of water content is a critical parameter in the characterization of this compound. The United States Pharmacopeia (USP) monograph specifies that the water content of the reference standard should be determined and must not exceed 4%. conicet.gov.ar

Karl Fischer Titration in Hydrate Analysis

Karl Fischer (KF) titration is a widely used and highly accurate method for determining water content in solid and liquid samples. It is a standard pharmacopeial method recognized for its sensitivity and specificity for water. nih.gov The method is based on a stoichiometric chemical reaction between water and a reagent containing iodine, sulfur dioxide, a base, and a solvent. The endpoint is reached when all the water in the sample has been consumed, which can be detected potentiometrically or visually.

Given the hygroscopic nature of Fluvastatin sodium and the existence of various crystalline hydrates with water content ranging from 3% to 32%, KF titration is an essential analytical tool. conicet.gov.arnih.gov It provides the precision required to distinguish between different hydrate forms and to ensure compliance with pharmacopeial limits. conicet.gov.arnih.gov For example, a "form I" hydrate of Fluvastatin sodium has been identified as a monohydrate with a water content of approximately 4%, a value that can be accurately confirmed using Karl Fischer titration. nih.gov The application of this method is crucial for controlling the solid-state form of the drug substance, which directly impacts its performance. nih.gov

Molecular and Cellular Mechanisms of Fluvastatin Sodium Salt Hydrate

HMG-CoA Reductase (HMGCR) Inhibition Kinetics and Specificity

Fluvastatin (B1673502) is a first-generation, fully synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase (HMGCR), the rate-limiting enzyme in the cholesterol biosynthesis pathway. nih.govaacrjournals.orgaacrjournals.org Its inhibitory action is characterized by a specific kinetic profile and direct modulation of the enzyme's catalytic function.

Fluvastatin functions as a competitive inhibitor of HMG-CoA reductase. drugbank.comnih.govbrainkart.comclinpgx.org Structurally similar to the endogenous substrate HMG-CoA, fluvastatin binds to the active site of the HMGCR enzyme. nih.govnih.gov This binding action creates a direct competition with HMG-CoA, thereby reducing the rate at which the enzyme can convert its natural substrate into mevalonate (B85504), a critical precursor for cholesterol synthesis. nih.govyoutube.com The affinity of fluvastatin for the enzyme is high, as indicated by its low inhibitor constant (Ki) and half-maximal inhibitory concentration (IC50) values, which have been determined in various experimental systems. caymanchem.comselleckchem.com

Table 1: Inhibitory Potency of Fluvastatin on HMG-CoA Reductase

| Parameter | Value | System |

|---|---|---|

| IC50 | 8 nM | Cell-free assay selleckchem.com |

| IC50 | 40 - 100 nM | Human and rat liver microsomes abcam.comtocris.com |

| Ki | 0.3 nM | Rat enzyme caymanchem.com |

By competitively occupying the active site of HMGCR, fluvastatin directly modulates its enzymatic activity. nih.gov This inhibition prevents the reduction of HMG-CoA to mevalonate, the committed step in sterol biosynthesis. brainkart.comyoutube.comyoutube.com The consequence of this enzymatic blockade is a significant decrease in the intracellular synthesis of cholesterol, primarily within the liver where the majority of cholesterol production occurs. drugbank.comnih.gov This reduction in hepatic cholesterol stimulates a compensatory upregulation in the expression of LDL receptors on the surface of liver cells, which in turn increases the clearance of LDL cholesterol from the bloodstream. drugbank.com

Mevalonate Pathway Downregulation Effects

The inhibition of HMGCR by fluvastatin has profound effects that extend throughout the entire mevalonate pathway, impacting the synthesis of not only cholesterol but also a variety of essential non-sterol isoprenoids. nih.govnih.gov

The mevalonate pathway is crucial for synthesizing non-sterol isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). nih.govnih.gov These molecules are vital for various cellular processes, including the post-translational modification of small GTP-binding proteins like Rho and Rac, a process known as prenylation. researchgate.net By decreasing the availability of mevalonate, fluvastatin consequently reduces the synthesis of these essential isoprenoid intermediates. nih.govresearchgate.net This disruption of isoprenoid synthesis is believed to underlie many of the cholesterol-independent, or "pleiotropic," effects of statins, which include improvements in endothelial function and anti-inflammatory properties. nih.govresearchgate.net

Interactions with Cytochrome P450 Isoforms

The metabolism of fluvastatin and its potential for drug-drug interactions are largely determined by its interactions with the cytochrome P450 (CYP) enzyme system. Unlike many other statins that are primarily metabolized by CYP3A4, fluvastatin has a distinct metabolic profile. medsafe.govt.nznih.govajmc.com

Fluvastatin is metabolized by several human cytochrome P450 enzymes, with CYP2C9 being the principal contributor, accounting for 50-80% of its metabolism. nih.gov CYP2C9 catalyzes the formation of fluvastatin's main metabolites: 6-hydroxy- and N-deisopropyl-fluvastatin. clinpgx.orgnih.govnih.gov Other enzymes, including CYP2C8 and CYP3A4, are involved to a lesser extent, primarily in the formation of the 5-hydroxy-fluvastatin metabolite. nih.govnih.gov

In addition to being a substrate for CYP2C9, fluvastatin also acts as an inhibitor of this isoenzyme. nih.gov This dual role means it can potentially interfere with the metabolism of other drugs that are also substrates for CYP2C9. However, because multiple CYP enzymes are involved in its metabolism, the likelihood of serious metabolic drug interactions is considered to be minimal compared to statins that rely on a single metabolic pathway. medsafe.govt.nznih.gov

Table 2: Interaction of Fluvastatin with Cytochrome P450 Isoforms

| CYP Isoform | Role in Fluvastatin Metabolism | Inhibitory Effect of Fluvastatin | Ki / IC50 Value |

|---|---|---|---|

| CYP2C9 | Major (50-80%) nih.gov | Yes caymanchem.comnih.gov | Ki = 0.3 - 0.5 µM nih.gov / IC50 = 100 nM caymanchem.com |

| CYP2C8 | Minor (involved in 5-hydroxy metabolite formation) nih.gov | Yes | IC50 = 20 µM nih.gov |

| CYP3A4 | Minor (involved in 5-hydroxy metabolite formation) nih.gov | No significant inhibition up to 100 µM nih.gov | Not determinable nih.gov |

| CYP1A2 | Not a significant metabolic pathway nih.gov | No significant inhibition up to 100 µM nih.gov | Not determinable nih.gov |

| CYP2C19 | Not a significant metabolic pathway nih.gov | No significant inhibition up to 100 µM nih.gov | Not determinable nih.gov |

| CYP2D6 | Minor (involved in 5-hydroxy metabolite formation) nih.gov | Not specified | Not specified |

Inhibition Profile of Human CYP2C9

Fluvastatin sodium salt hydrate (B1144303) demonstrates a notable inhibitory effect on the human cytochrome P450 isoform CYP2C9. caymanchem.com In vitro studies have established that fluvastatin acts as a selective and competitive inhibitor of this enzyme. nih.gov The concentration required for 50% inhibition (IC50) of CYP2C9 by fluvastatin has been determined to be 100 nM. caymanchem.com

The clinical relevance of this inhibition has been investigated in healthy volunteers using diclofenac (B195802) as a marker for CYP2C9 activity. nih.gov Administration of fluvastatin led to a time-dependent decrease in the urinary metabolic ratio of 4'-hydroxydiclofenac to diclofenac, indicating a reduction in CYP2C9-mediated metabolism. nih.gov This interaction was more pronounced in individuals with higher baseline CYP2C9 activity. nih.gov These findings suggest a potential for drug-drug interactions when fluvastatin is co-administered with other substrates of CYP2C9, such as phenytoin, oral anticoagulants, oral hypoglycemic agents, and nonsteroidal anti-inflammatory drugs. nih.gov

Genetic variations in the CYP2C9 gene can influence an individual's response to fluvastatin. Individuals who are intermediate or poor metabolizers of CYP2C9 substrates may have increased exposure to fluvastatin, which could heighten the risk of adverse effects. For these patients, lower starting doses of fluvastatin may be recommended, or alternative statin therapies might be considered.

Table 1: In Vitro Inhibition of Human CYP2C9 by Fluvastatin

| Parameter | Value |

| Enzyme | Human Cytochrome P450 2C9 (CYP2C9) |

| Inhibitor | Fluvastatin |

| Inhibition Type | Competitive |

| IC50 | 100 nM |

Antioxidant and Oxidative Stress Modulation

Fluvastatin sodium salt hydrate exhibits significant antioxidant properties and modulates oxidative stress through various mechanisms. These effects are considered part of its pleiotropic actions, independent of its lipid-lowering capabilities.

Inhibition of Oxidized Low-Density Lipoprotein (LDL) Induction

Fluvastatin has been shown to protect low-density lipoprotein (LDL) from oxidative modification. nih.govnih.gov The oxidation of LDL is a critical step in the development and progression of atherosclerosis. nih.govnih.gov In vitro studies using copper ions to induce LDL oxidation demonstrated that fluvastatin not only prolongs the lag time before oxidation begins but also suppresses the rate of oxidation in a dose-dependent manner. nih.govnih.gov This protective effect is attributed to the unique chemical structure of fluvastatin, as other statins like pravastatin did not show a similar effect. nih.govnih.gov Furthermore, fluvastatin can inhibit oxidized LDL-induced ferroptosis in human umbilical vein endothelial cells (HUVECs). caymanchem.com It achieves this by reversing the oxidized LDL-induced decreases in glutathione peroxidase 4 (GPX4) and the system Xc- cystine-glutamate antiporter levels. caymanchem.com

Scavenging of Hydroxyl Radicals

In vitro studies have demonstrated that fluvastatin and its metabolites possess potent scavenging activity against hydroxyl radicals. lktlabs.comselleckchem.com Hydroxyl radicals are highly reactive oxygen species that can cause significant damage to cellular components. The scavenging effect of fluvastatin on hydroxyl radicals produced from Fenton's reaction was found to be strong. selleckchem.com

Reduction of Thiobarbituric Acid-Reactive Substances (TBARS) Formation

Fluvastatin has been shown to decrease the formation of thiobarbituric acid-reactive substances (TBARS), which are markers of lipid peroxidation and oxidative stress. caymanchem.com In an in vivo study with rabbits fed a high-cholesterol diet, administration of fluvastatin led to a reduction in TBARS formation. caymanchem.com This indicates that fluvastatin can mitigate lipid peroxidation in a biological system.

Table 2: Antioxidant Activities of Fluvastatin

| Activity | Finding |

| Inhibition of LDL Oxidation | Prolongs lag time and suppresses the rate of copper-induced LDL oxidation. |

| Hydroxyl Radical Scavenging | Demonstrates strong scavenging effect on hydroxyl radicals. |

| TBARS Formation | Reduces the formation of TBARS in vivo. |

Cellular Signaling Pathway Modulation

This compound influences key cellular signaling pathways, contributing to its therapeutic effects beyond cholesterol reduction.

RhoA and Rho-Associated Kinase (ROCK) Inhibition

Fluvastatin has been shown to inhibit the RhoA and Rho-associated kinase (ROCK) signaling pathway. lktlabs.comnih.govresearchgate.net The RhoA/ROCK pathway is involved in various cellular processes, including cell migration, smooth muscle contraction, and apoptosis. nih.gov Inhibition of this pathway is one of the pleiotropic effects of statins. wikipedia.org

In animal models of cardiac distress, fluvastatin has been found to prevent fibrosis by inhibiting RhoA. lktlabs.com Studies on mice with acute myocardial infarction have shown that fluvastatin mitigates myocardial apoptosis by inhibiting the RhoA/ROCK pathway, which in turn suppresses inflammatory and oxidative stress responses. nih.gov Treatment with fluvastatin leads to a significant reduction in the membrane expression of RhoA. researchgate.net This effect can be prevented by co-incubation with mevalonate or geranylgeranyl pyrophosphate (GGPP), indicating that the inhibition is a consequence of the HMG-CoA reductase blockade. researchgate.net

Modulation of Connective Tissue Growth Factor (CTGF) and Fibronectin Levels

This compound has been shown to exert anti-fibrotic effects by modulating the expression of key proteins involved in tissue fibrosis, namely Connective Tissue Growth Factor (CTGF) and fibronectin. In animal models, fluvastatin has been observed to prevent fibrosis by decreasing the levels of both CTGF and fibronectin lktlabs.com.

Research on vascular smooth muscle cells (VSMCs) has demonstrated that fluvastatin can inhibit proliferation, migration, and the accumulation of extracellular matrix induced by advanced glycation end products (AGEs). nih.govnih.govkoreascience.kr This inhibitory action is achieved by specifically targeting the CTGF signaling pathway nih.govnih.govkoreascience.kr. Similarly, in human peritoneal mesothelial cells, fluvastatin treatment leads to a reduction in the expression of fibronectin nih.gov. These findings suggest that fluvastatin's mechanism involves the downregulation of critical fibrotic mediators.

| Model System | Key Findings | Reference |

|---|---|---|

| Animal Models (Cardiac Distress) | Prevents fibrosis by decreasing levels of CTFG and fibronectin. | lktlabs.com |

| Vascular Smooth Muscle Cells (VSMCs) | Inhibits AGE-induced proliferation, migration, and extracellular matrix accumulation by targeting CTGF. | nih.govnih.govkoreascience.kr |

| Human Peritoneal Mesothelial Cells | Inhibits the expression of fibronectin. | nih.gov |

Effects on Nitric Oxide (NO) and Phospholipase 2 (PLA2) Expression

This compound influences the expression of important signaling molecules such as Nitric Oxide (NO) and Phospholipase 2 (PLA2). In certain cellular models, fluvastatin treatment has been shown to increase the expression of both NO and PLA2 lktlabs.com.

Specifically, in vascular smooth muscle cells (VSMCs), fluvastatin upregulates the expression of inducible NO synthase (iNOS), which in turn leads to increased NO formation nih.gov. This effect was observed to be both time-dependent and dose-dependent nih.gov. Further studies on human iliac artery endothelial cells revealed that exposure to fluvastatin resulted in a significant increase in the cellular content of endothelial NO synthase (eNOS) protein and a higher concentration of NO in the cell culture medium, indicating enhanced production nih.gov. The mechanism involves an increase in the amount of Ser(1177)-phosphorylated eNOS, which is the active form of the enzyme nih.gov. This upregulation of NO production is a key aspect of the pleiotropic effects of statins mdpi.com.

| Molecule | Effect | Model System | Details | Reference |

|---|---|---|---|---|

| Nitric Oxide (NO) | Increased Expression/Production | Cellular Models | General increase in NO expression. | lktlabs.com |

| Nitric Oxide (NO) | Increased Production | Vascular Smooth Muscle Cells | Upregulates inducible NO synthase (iNOS) expression in a time- and dose-dependent manner. | nih.gov |

| Nitric Oxide (NO) | Increased Production | Human Endothelial Cells | Increases eNOS protein content and Ser(1177)-phosphorylated eNOS levels. | nih.gov |

| Phospholipase 2 (PLA2) | Increased Expression | Cellular Models | General increase in PLA2 expression. | lktlabs.com |

Angiotensin II (AT II) Level Reduction

This compound has been demonstrated to interfere with the renin-angiotensin system (RAS) by reducing levels of Angiotensin II (AT II). Studies have shown that fluvastatin treatment can decrease the levels of AT II lktlabs.com. The mechanism for this reduction is linked to the inhibition of the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to the active angiotensin II. In animal models, fluvastatin was found to decrease vascular ACE activity caymanchem.com.

Furthermore, fluvastatin has been shown to prevent cardiac hypertrophy induced by Angiotensin II, indicating an interruption of the AT II signaling pathway nih.gov. By downregulating the AT1 receptor, the primary receptor for AT II, statins can reduce the downstream effects of this potent vasoconstrictor mdpi.com.

| Mechanism | Effect | Model System | Reference |

|---|---|---|---|

| Direct Effect | Decreases levels of Angiotensin II (AT II). | Cellular Models | lktlabs.com |

| Enzyme Inhibition | Decreases vascular angiotensin-converting enzyme (ACE) activity. | Rabbits (High-Cholesterol Diet) | caymanchem.com |

| Pathway Interference | Prevents Angiotensin II-induced cardiomyocyte hypertrophy. | In Vitro | nih.gov |

PECAM-1 Signaling Augmentation

This compound modulates platelet activity through the augmentation of Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1) signaling. In vitro studies have shown that fluvastatin can decrease platelet activation by increasing the signaling activity of PECAM-1 lktlabs.com.

The antithrombotic effects of statins, including fluvastatin, are fundamentally linked to this pathway nih.gov. Activation of PECAM-1 signaling involves its tyrosine phosphorylation, which subsequently leads to the inhibition of Akt activation, a key step in platelet activation nih.gov. Research has confirmed that the inhibitory effects of statins on platelet function and thrombus formation are significantly diminished in the absence of PECAM-1, highlighting the crucial role of this signaling pathway in the drug's mechanism of action nih.gov.

| Effect | Downstream Consequence | Model System | Reference |

|---|---|---|---|

| Increases PECAM-1 signaling. | Decreased platelet activation. | In Vitro | lktlabs.com |

| Stimulates PECAM-1 tyrosine phosphorylation. | Inhibition of Akt activation, leading to reduced platelet functional responses. | In Vitro / In Vivo | nih.gov |

Akt Pathway Inhibition

A significant aspect of the molecular mechanism of this compound involves the inhibition of the Akt signaling pathway, a central regulator of cell survival, proliferation, and growth. Fluvastatin has been shown to inhibit the activation of Akt in various cellular contexts lktlabs.com.

In non-small cell lung cancer (NSCLC) cells, fluvastatin exerts its anti-tumor effects by suppressing the HMGCR-driven Akt signaling pathway aacrjournals.orgfrontiersin.org. This inhibition is also linked to the augmentation of PECAM-1 signaling, which leads to diminished Akt activation nih.gov. The inhibitory effect of fluvastatin on the Akt pathway has been observed in multiple cancer types, including T-cell acute lymphoblastic leukemia and prostate cancer, where it promotes apoptosis frontiersin.org. Furthermore, in melanoma cells, fluvastatin enhances the efficacy of the chemotherapy agent sorafenib by reducing the levels of activated Akt nih.gov.

| Cell/Tissue Type | Observed Effect | Reference |

|---|---|---|

| Platelets | Inhibits activation of Akt. | lktlabs.com |

| Non-Small Cell Lung Cancer (NSCLC) | Suppresses the Akt signaling pathway, inhibiting cell growth and promoting apoptosis. | aacrjournals.orgfrontiersin.org |

| T-cell Acute Lymphoblastic Leukemia | Inhibits the Akt pathway to suppress proliferation and promote apoptosis. | frontiersin.org |

| Prostate Cancer | Reduces phosphorylation of Akt, promoting apoptosis. | frontiersin.org |

| Melanoma | Reduces levels of activated Akt in combination with sorafenib. | nih.gov |

Braf/MEK/ERK1/2 Signaling Pathway Suppression

This compound also mediates its effects through the suppression of the Braf/MEK/ERK1/2 signaling cascade, a critical pathway in regulating cell proliferation and survival. In non-small cell lung cancer (NSCLC) cells, fluvastatin has been found to inhibit tumorigenesis by suppressing the HMGCR-driven Braf/MEK/ERK1/2 pathway aacrjournals.orgfrontiersin.org. This suppression contributes to the prevention of cell growth and the induction of apoptosis frontiersin.org.